GW 848687X

EP1 receptor Prostaglandin receptor Binding affinity

GW 848687X is the definitive EP1 antagonist for preclinical inflammatory pain research requiring oral dosing. Developed by GSK, it combines nanomolar potency (IC50 2.5 nM) with >400-fold subtype selectivity over EP2/EP3/EP4/DP1/IP receptors—eliminating off-target confounds that plague earlier compounds like SC-19220 (μM potency) or ONO-8711 (limited oral PK data). Validated oral bioavailability (54% rat, 53% dog), 2 h half-life, and complete anti-hyperalgesic efficacy at 30 mg/kg p.o. in FCA models. Supplied at ≥98% purity for reproducible pharmacology.

Molecular Formula C24H18ClF2NO3
Molecular Weight 441.9 g/mol
CAS No. 612831-24-0
Cat. No. B1672546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW 848687X
CAS612831-24-0
Synonyms6-(2-(5-chloro-2-(((2,4-difluorophenyl)methyl)oxy)phenyl)-1-cyclopenten-1-yl)-2-pyridinecarboxylic acid
GW848687X
Molecular FormulaC24H18ClF2NO3
Molecular Weight441.9 g/mol
Structural Identifiers
SMILESC1CC(=C(C1)C2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)F)F)C4=NC(=CC=C4)C(=O)O
InChIInChI=1S/C24H18ClF2NO3/c25-15-8-10-23(31-13-14-7-9-16(26)12-20(14)27)19(11-15)17-3-1-4-18(17)21-5-2-6-22(28-21)24(29)30/h2,5-12H,1,3-4,13H2,(H,29,30)
InChIKeyPFODPHDNBFSMOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GW 848687X CAS 612831-24-0: Potent EP1 Receptor Antagonist for Inflammatory Pain Research


GW 848687X (CAS 612831-24-0) is a synthetic small-molecule prostaglandin E receptor subtype 1 (EP1) antagonist with a molecular weight of 441.85 g/mol and the chemical formula C24H18ClF2NO3 . It was discovered and developed by GlaxoSmithKline through a medicinal chemistry program targeting the EP1 receptor for inflammatory pain indications [1]. The compound exhibits nanomolar potency at the human EP1 receptor (IC50 = 2.5 nM) and demonstrates high subtype selectivity, with >400-fold selectivity over other EP receptor subtypes (EP2, EP3, EP4), the PGD2 receptor (DP1), and the prostacyclin receptor (IP), plus 30-fold selectivity over the thromboxane A2 receptor (TP) . The compound is supplied for research use only and is not intended for human or veterinary therapeutic applications .

Why Generic EP1 Antagonists Cannot Substitute for GW 848687X in Pain and Inflammation Research


In preclinical inflammatory pain research, EP1 antagonists exhibit marked functional divergence across structural classes and selectivity profiles. While multiple compounds are marketed as EP1 antagonists, their receptor occupancy, selectivity against off-target prostanoid receptors, oral bioavailability, and in vivo anti-hyperalgesic efficacy differ substantially [1]. Early EP1 antagonists such as SC-19220 demonstrate micromolar potency (IC50 = 6.7 μM) and lack comprehensive in vivo efficacy characterization, whereas later-generation compounds like ONO-8711, though potent, have limited oral pharmacokinetic data published [2]. GW 848687X was specifically selected as a development candidate from an extensive medicinal chemistry optimization program because of its balanced profile combining nanomolar potency, exceptional subtype selectivity, validated oral pharmacokinetics across multiple species, and complete reversal of hyperalgesia in preclinical models [1]. Substituting GW 848687X with a structurally distinct EP1 antagonist without verifying these specific performance parameters can introduce uncontrolled variables in experimental outcomes, particularly in studies requiring oral administration or where off-target prostanoid receptor engagement would confound interpretation.

GW 848687X Quantitative Differentiation Evidence: Potency, Selectivity, PK, and In Vivo Efficacy


Potency Differentiation: GW 848687X vs. SC-19220 at Human EP1 Receptor

GW 848687X demonstrates nanomolar potency at the human EP1 receptor with an IC50 of 2.5 nM [1]. This potency is approximately 2,680-fold greater than that of the early-generation EP1 antagonist SC-19220, which exhibits an IC50 of 6.7 μM (6,700 nM) in the same receptor binding assay format using [3H]-PGE2 displacement [2]. The three-order-of-magnitude potency difference directly impacts the working concentration required in cell-based and ex vivo assays, with GW 848687X achieving full receptor occupancy at substantially lower concentrations.

EP1 receptor Prostaglandin receptor Binding affinity

Subtype Selectivity Differentiation: GW 848687X >400-Fold EP1 Selectivity Profile

GW 848687X exhibits >400-fold selectivity for the EP1 receptor relative to other EP receptor subtypes (EP2, EP3, EP4), the PGD2 receptor (DP1), and the prostacyclin receptor (IP), as confirmed by binding and functional assays . It also demonstrates 30-fold selectivity over the thromboxane A2 receptor (TP), acting as a functional antagonist at this receptor only at higher concentrations . This selectivity profile is critical because co-engagement of EP3 or EP4 receptors can produce opposing physiological effects in pain and inflammation pathways [1]. In contrast, many earlier EP1 antagonists lack comprehensive selectivity data across the full prostanoid receptor panel, creating ambiguity regarding off-target contributions in experimental readouts.

EP1 receptor Prostanoid receptor Selectivity profiling

Oral Bioavailability Differentiation: GW 848687X Cross-Species PK Validation

GW 848687X demonstrates consistent oral bioavailability across multiple species, with values of 54% in rats and 53% in dogs, and a half-life of 2 hours in both species [1]. This cross-species PK reproducibility reduces uncertainty when translating dosing regimens between rodent models and higher species. In contrast, the oral pharmacokinetic properties of several alternative EP1 antagonists such as ONO-8711 and SC-19220 are not well-characterized in the peer-reviewed literature, limiting their utility in studies requiring oral administration or reliable systemic exposure [2]. The well-documented oral PK profile of GW 848687X enables predictable in vivo dosing for acute and sub-chronic pain studies.

Oral bioavailability Pharmacokinetics In vivo dosing

In Vivo Anti-Hyperalgesic Efficacy: Complete Pain Reversal in Rat Inflammatory Pain Model

In the Freund's Complete Adjuvant (FCA)-induced inflammatory joint pain model in rats, GW 848687X administered orally at 30 mg/kg twice daily for 5 days produced complete reversal of pain sensation, demonstrating robust anti-hyperalgesic activity [1]. The compound was selected as a development candidate from a large medicinal chemistry series specifically because of this excellent in vivo efficacy profile in inflammatory pain models [2]. This complete reversal of hyperalgesia distinguishes GW 848687X from earlier EP1 antagonists that lack comparable in vivo efficacy data or demonstrate only partial analgesic effects in similar pain models [3].

Inflammatory pain Anti-hyperalgesia FCA model

GW 848687X Application Scenarios: Preclinical Inflammatory Pain and Prostanoid Signaling Research


In Vivo Preclinical Studies of Inflammatory Pain Requiring Oral Administration

GW 848687X is an ideal tool compound for investigators requiring orally bioavailable EP1 antagonism in rodent or canine models of inflammatory pain. The compound's well-characterized oral bioavailability (54% in rats, 53% in dogs) and 2-hour half-life enable predictable systemic exposure following oral gavage, as demonstrated by complete anti-hyperalgesic efficacy in the FCA-induced inflammatory joint pain model at 30 mg/kg p.o. twice daily for 5 days [1]. This eliminates the need for parenteral administration routes that may confound behavioral pain assessments or require surgical implantation. The validated cross-species PK profile reduces uncertainty when translating dosing strategies across model systems [2].

Target Validation Studies Requiring High Selectivity Across the Prostanoid Receptor Family

GW 848687X is specifically indicated for experiments where unambiguous attribution of biological effects to EP1 receptor antagonism is required. The compound's >400-fold selectivity over EP2, EP3, EP4, DP1, and IP receptors, combined with 30-fold selectivity over the TP receptor, provides a wide selectivity window for interpreting functional outcomes [1]. This selectivity profile is essential for target validation studies where co-engagement of EP3 or EP4—receptors that can produce opposing physiological effects in pain and inflammation cascades—would confound mechanistic conclusions [2].

Benchmarking and Comparative Pharmacology of EP1 Antagonist Series

GW 848687X serves as a reference EP1 antagonist in comparative pharmacology studies due to its extensively documented in vitro and in vivo profile. With a well-defined IC50 of 2.5 nM at the human EP1 receptor and complete in vivo efficacy data, it provides a reliable benchmark for evaluating novel EP1-targeting compounds [1]. The compound's status as a former clinical development candidate selected from a medicinal chemistry optimization program means that its pharmacological profile has been rigorously characterized and peer-reviewed, making it suitable for structure-activity relationship (SAR) studies and lead optimization campaigns [2].

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